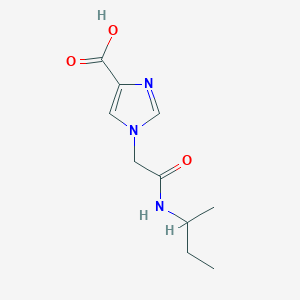

1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[2-(butan-2-ylamino)-2-oxoethyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-3-7(2)12-9(14)5-13-4-8(10(15)16)11-6-13/h4,6-7H,3,5H2,1-2H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLJVFBMKIJREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 1H-Imidazole-4-carboxylic Acid

The synthesis typically begins with 1H-imidazole-4-carboxylic acid or its derivatives (e.g., esters). According to reported methods, 1H-imidazole-4-carboxylic acid can be prepared by hydrolysis of its ethyl ester using potassium hydroxide in aqueous solution at mild temperatures (~30°C), followed by acidification and recrystallization to yield the pure acid with high yield (~92.5%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of ethyl ester | KOH, 30°C, aqueous solution | 92.49 | Acidification with sulfuric acid, recrystallization |

This step provides the essential imidazole carboxylic acid intermediate for further functionalization.

Activation of the Carboxylic Acid: Formation of Acid Chloride

To introduce the sec-butylamino-oxoethyl side chain, the carboxylic acid group on the imidazole ring is typically activated by conversion to the corresponding acid chloride. This is achieved by treating 1-methyl-imidazole-4-carboxylic acid with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in anhydrous dichloromethane or chloroform at room temperature (20–25°C). The reaction proceeds smoothly within 1 to 48 hours depending on scale and conditions, yielding the acid chloride intermediate as a solid after solvent removal under vacuum.

| Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Oxalyl chloride, catalytic DMF, DCM | 20°C | 1 hour | ~90 | Immediate bubbling observed, tan white solid formed after solvent removal |

| Oxalyl chloride, catalytic DMF, DCM | 25°C | 48 hours | Not specified | Longer stirring for complete conversion, crude acid chloride isolated by vacuum removal |

| Oxalyl chloride, catalytic DMF, chloroform | 20°C | 2 hours | Not specified | Inert atmosphere, followed by reaction with amine derivatives |

This acid chloride is a key intermediate for subsequent amide bond formation.

Reduction and Other Functional Group Transformations (Optional)

In some synthetic routes, reduction of intermediates or further functional group modifications may be necessary. For example, reduction of carboxylic acid derivatives to alcohols using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0–50°C is a common method to modify the side chain if required.

| Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|

| Lithium aluminium hydride in THF | 0–50°C | ~79 | Dropwise addition, careful temperature control |

This step may be relevant if the synthesis involves intermediate modifications before final amide formation.

Research Findings and Considerations

- The preparation of 1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid relies heavily on the efficient synthesis of the imidazole-4-carboxylic acid core and its activation to the acid chloride intermediate.

- Oxalyl chloride with catalytic DMF is the preferred reagent for acid chloride formation due to mild conditions and high efficiency.

- Amide bond formation with sec-butylamine is straightforward under mild basic conditions, avoiding harsh reagents that could degrade the imidazole ring.

- Purification typically involves recrystallization or chromatographic techniques to ensure high purity.

- The synthetic accessibility score for related compounds is relatively low (1.46), indicating moderate ease of synthesis.

- Safety considerations include handling oxalyl chloride and lithium aluminium hydride under inert atmospheres and controlled temperatures due to their reactive and hazardous nature.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that related compounds possess inhibitory effects against various cancer cell lines, including those associated with breast, colon, and cervical cancers .

Table 1: Biological Activity Overview

| Activity Type | Target Organisms/Cells | Reference |

|---|---|---|

| Antimicrobial | Various bacteria | |

| Anticancer | HCT-116, MCF-7, HeLa | |

| Antitubercular | Mycobacterium tuberculosis |

Potential Uses in Cancer Therapy

The imidazole scaffold is a key structural motif in many anticancer drugs. Compounds similar to 1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of imidazole derivatives, compounds were synthesized and tested for cytotoxicity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant potency against cancer cells .

Mechanism of Action

The mechanism of action of 1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole-4-Carboxylic Acid Derivatives

Biological Activity

1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is an organic compound classified as an imidazole derivative. It features an imidazole ring, a carboxylic acid group, and a sec-butylamino group, which contribute to its unique biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The chemical formula of this compound is with a molecular weight of 225.24 g/mol. The compound has a CAS number of 1698439-98-3, indicating its registration in chemical databases for research and industrial use .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert effects by binding to enzymes or receptors, modulating their activity. The precise molecular targets and pathways involved remain an area of active investigation.

Antimicrobial Properties

Research indicates that compounds similar to this compound have potential antimicrobial properties. For instance, studies have focused on the inhibition of metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. The compound's structural characteristics allow it to act as a metal-binding pharmacophore, targeting multiple MBLs effectively .

Antiviral Activity

There is emerging evidence suggesting that imidazole derivatives can exhibit antiviral activity. In particular, structure-activity relationship (SAR) studies have shown that certain derivatives can inhibit HIV-1 integrase, a key enzyme in the viral replication cycle. Compounds related to this compound have demonstrated moderate antiviral effects in cell-based assays .

Research Findings and Case Studies

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Imidazole-4-carboxylic acid | Similar imidazole structure | Antimicrobial properties |

| Sec-butylamine | Basic amine structure | Limited biological activity |

| Other Imidazole Derivatives | Varies based on substituents | Diverse activities including antifungal and antiviral |

Q & A

Q. What are the common synthetic routes for 1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions involving imidazole-4-carboxylic acid derivatives and sec-butylamine precursors. A typical approach involves:

Functionalization of the imidazole ring : Introduce a reactive group (e.g., ester or amide) at the 1-position of the imidazole core.

Coupling with sec-butylamine : React the activated imidazole intermediate with a sec-butylamine derivative under mild acidic or basic conditions. For example, sodium acetate in acetic acid can catalyze the formation of the amide bond .

Oxirane intermediates : Oxirane derivatives (e.g., 2-oxirane carboxylic acids) may serve as precursors for introducing the 2-oxoethyl group via ring-opening reactions .

Key characterization techniques include NMR (to confirm regioselectivity), HPLC (purity >95%), and elemental analysis .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodological Answer : Purity validation requires a combination of:

- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .

- Spectroscopic analysis : H and C NMR to verify structural integrity, particularly the sec-butylamino and oxoethyl moieties.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M−H]) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of imidazole intermediates with sec-butylamine derivatives?

- Methodological Answer : Low yields in coupling steps often arise from steric hindrance or competing side reactions. Strategies include:

- Temperature control : Refluxing in acetic acid at 80–100°C to enhance reaction kinetics .

- Catalyst selection : Use of sodium acetate or triethylamine to deprotonate the amine and activate the carbonyl group.

- Stoichiometric adjustments : A 1.2:1 molar ratio of sec-butylamine to imidazole intermediate to drive the reaction to completion .

- Purification : Flash chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate the product from unreacted starting materials .

Q. What strategies address contradictions in biological activity data for imidazole-4-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antiproliferative or antimicrobial effects) may arise from:

- Structural variability : Subtle changes in substituents (e.g., sec-butyl vs. tert-butyl groups) alter binding affinity. Computational modeling (e.g., molecular docking) can predict structure-activity relationships (SAR) .

- Assay conditions : Standardize protocols (e.g., cell lines, incubation time, and solvent controls). For example, cytotoxicity assays using MTT should include DMSO controls (<0.1% v/v) to avoid solvent interference .

- Data normalization : Express activity relative to positive controls (e.g., doxorubicin for anticancer studies) to ensure cross-study comparability .

Q. How can researchers design analogs of this compound with enhanced solubility?

- Methodological Answer : Improve aqueous solubility without compromising bioactivity via:

- Prodrug approaches : Introduce ester or phosphate groups at the carboxylic acid moiety for hydrolysis in vivo .

- PEGylation : Attach polyethylene glycol (PEG) chains to the imidazole nitrogen to enhance hydrophilicity .

- Salt formation : Prepare sodium or potassium salts of the carboxylic acid for better dissolution profiles .

Solubility is quantified using shake-flask methods (UV-Vis spectroscopy) or HPLC solubility parameters (logP) .

Data Contradiction Analysis

Q. Why do synthetic yields vary between reported methods for imidazole-4-carboxylic acid derivatives?

- Analysis : Variations arise from differences in:

- Reaction scale : Small-scale syntheses (<1 mmol) often report higher yields due to easier heat/stoichiometry control vs. industrial-scale processes .

- Protecting groups : Use of tert-butyloxycarbonyl (Boc) or benzyl groups can alter reactivity. For example, Boc-protected amines require acidic deprotection (TFA), which may degrade sensitive intermediates .

- Catalyst purity : Trace metal impurities in sodium acetate (e.g., Fe) can catalyze side reactions, reducing yields .

Methodological Tables

| Parameter | Typical Optimization Range | Key References |

|---|---|---|

| Coupling reaction temperature | 80–100°C (reflux) | |

| HPLC purity threshold | >95% (λ = 254 nm) | |

| Cytotoxicity assay controls | DMSO <0.1% v/v | |

| Solubility (logP) | −0.5 to 1.5 (predicted) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.